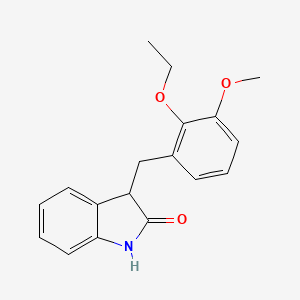
ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, also known as EMDP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate is not fully understood, but it is believed to interact with neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also act as an antioxidant and modulate inflammatory pathways.
Biochemical and Physiological Effects:
ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also has analgesic effects by reducing pain sensitivity in animal models. In addition, ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to have anticonvulsant effects by reducing seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a treatment for neurological disorders. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, including further investigation of its pharmacological properties and potential as a treatment for neurological disorders. Other directions include exploring its potential as a therapeutic agent for other conditions such as cancer and diabetes. Additionally, research on the optimization of its synthesis method and formulation could lead to improved efficacy and safety.
Synthesemethoden
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate can be synthesized through a reaction between 5,7-dimethoxy-4-methyl-2-quinolinecarboxylic acid and ethyl 1-piperazinecarboxylate using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane. The resulting product is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-(5,7-dimethoxy-4-methylquinolin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-5-26-19(23)22-8-6-21(7-9-22)17-10-13(2)18-15(20-17)11-14(24-3)12-16(18)25-4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGQUGHZHOSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C(=C2)C)C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)
![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)

![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)

![11-(2-chloro-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5031533.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)
![5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5031551.png)